1-Benzyl-4,4-dimethoxypiperidin-3-ol

Vue d'ensemble

Description

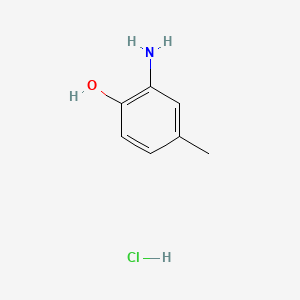

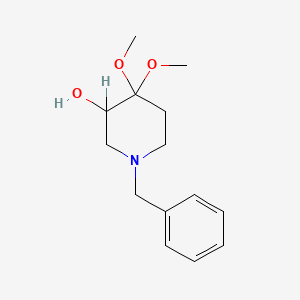

1-Benzyl-4,4-dimethoxypiperidin-3-ol, also known as BDMP, is a synthetic compound belonging to the family of piperidinols. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol consists of a six-membered piperidine ring with two methoxy groups at the 4th position, a benzyl group at the 1st position, and a hydroxyl group at the 3rd position .Applications De Recherche Scientifique

Pharmacology

Summary of Application

In pharmacology, “1-Benzyl-4,4-dimethoxypiperidin-3-ol” is explored for its potential as an inhibitor of the renal outer medullary potassium channel, which is crucial for kidney function and blood pressure regulation .

Experimental Procedures

Researchers typically employ in vitro assays using renal cells or membrane preparations to test the compound’s efficacy in inhibiting potassium channels. Parameters like IC50 values are determined to assess potency.

Results

The compound has shown promise in preliminary studies, with IC50 values indicating moderate to high potency, suggesting potential therapeutic applications in hypertension and diuretic therapy.

Organic Chemistry

Summary of Application

In organic chemistry, this compound serves as a versatile synthetic intermediate for constructing complex molecules due to its reactive hydroxyl and methoxy groups .

Experimental Procedures

Synthetic pathways often involve the use of this compound in nucleophilic substitution reactions or as a precursor for further functional group transformations.

Results

The compound’s utility in synthesizing a variety of structurally diverse molecules has been demonstrated, with yields and selectivity depending on the specific reaction conditions employed.

Medicinal Chemistry

Summary of Application

“1-Benzyl-4,4-dimethoxypiperidin-3-ol” is utilized in medicinal chemistry for the design of new drug candidates, particularly in the realm of central nervous system disorders .

Experimental Procedures

Medicinal chemists use this compound to create libraries of derivatives, which are then screened for biological activity against targets of interest.

Results

Several derivatives have exhibited promising activity in preclinical models, with some advancing to further stages of drug development.

Biochemistry

Summary of Application

Biochemists study “1-Benzyl-4,4-dimethoxypiperidin-3-ol” for its role in enzyme inhibition, which can lead to insights into metabolic pathways and disease mechanisms .

Experimental Procedures

Enzyme assays are conducted to determine the inhibitory effects of the compound, with kinetic studies providing insights into the mode of inhibition.

Results

The compound has been found to inhibit certain enzymes with specificity, offering potential as a tool compound for biochemical research.

Analytical Chemistry

Summary of Application

In analytical chemistry, “1-Benzyl-4,4-dimethoxypiperidin-3-ol” is used as a standard or reference compound in chromatographic methods to identify and quantify related substances .

Experimental Procedures

The compound is often used in method development and validation processes, where its chromatographic behavior is characterized under various conditions.

Results

The compound’s well-defined retention times and peak shapes make it a reliable standard for analytical methods.

Chemical Engineering

Summary of Application

Chemical engineers may investigate the compound’s properties in process development for pharmaceutical manufacturing, focusing on its stability and scalability .

Propriétés

IUPAC Name |

1-benzyl-4,4-dimethoxypiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEFKQJYRFOSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1O)CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003805 | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

CAS RN |

83763-31-9 | |

| Record name | 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)